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molecular formula C8H10N2O3 B1427038 3-methoxy-N-methyl-2-nitroaniline CAS No. 1143575-95-4

3-methoxy-N-methyl-2-nitroaniline

Cat. No. B1427038
M. Wt: 182.18 g/mol
InChI Key: GOKJIVQOMVSADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592400B2

Procedure details

7.4 g (3-methoxy-2-nitrophenyl)-methylamine are suspended in 150 ml of ethyl acetate and hydrogenated with 1 g Pd/C 10% at a pressure of 50 psi and at ambient temperature. After 4.5 hours the catalyst is suction filtered and the filtrate is evaporated to dryness. 5.9 g of the product are obtained as an oil.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:11]([O-])=O)=[C:5]([NH:9]C)[CH:6]=[CH:7][CH:8]=1.[C:14](OCC)(=O)C>[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([NH2:9])[C:4]=1[NH:11][CH3:14]

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
COC=1C(=C(C=CC1)NC)[N+](=O)[O-]
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
suction filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
COC1=C(C(=CC=C1)N)NC
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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